molecular formula C37H52O11Si B12327156 (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

Katalognummer: B12327156
Molekulargewicht: 700.9 g/mol
InChI-Schlüssel: WHXLTBRGUWTBQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This complex tetracyclic diterpenoid derivative features a benzoate ester at position 2, acetyloxy groups at positions 4 and 12, and a triethylsilyloxy (TES) protecting group at position 7. Its stereochemical configuration and functional group arrangement suggest structural similarities to bioactive macrolides or immunosuppressants like rapamycin analogs . Notably, structural analogs such as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2-dichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate () share the core scaffold but differ in substituents at position 9 (TES vs. dichloroethoxycarbonyloxy). These modifications influence solubility, stability, and bioactivity, as evidenced by quality-controlled synthesis protocols from suppliers like Simson Pharma Limited, which provide analytical certificates to ensure compound integrity .

Eigenschaften

IUPAC Name

(4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLTBRGUWTBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of Baccatin IIIThis is achieved through a protection reaction, where the hydroxyl group at the 7th position is converted into a triethylsilyl ether using triethylsilyl chloride and a base such as imidazole .

Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles or other plant parts, followed by chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.

Biology and Medicine: In biological and medical research, 7-O-(Triethylsilyl) Baccatin III is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by affecting microtubule dynamics .

Industry: The compound is used in the pharmaceutical industry for the production of paclitaxel and other taxane-based drugs. Its stability and solubility make it a valuable intermediate in drug synthesis .

Wirkmechanismus

7-O-(Triethylsilyl) Baccatin III exerts its effects by interacting with microtubules, essential components of the cell’s cytoskeleton. It promotes the assembly of tubulin into microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of paclitaxel, making it a valuable intermediate in the synthesis of this anticancer drug .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s triethylsilyloxy group at position 9 distinguishes it from analogs with alternative substituents (e.g., dichloroethoxycarbonyloxy in ). Such substitutions alter steric bulk and electronic properties, impacting reactivity and pharmacokinetics.

Table 1: Substituent Comparison at Position 9

Compound Substituent at Position 9 Key Properties
Target Compound Triethylsilyloxy (TES) Enhanced lipophilicity, stability
Analog () 2,2-Dichloroethoxycarbonyloxy Increased electrophilicity, polarity
Spectroscopic Profiling (NMR and MS)

NMR studies of analogous compounds (e.g., rapamycin derivatives in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while the core structure retains consistent shifts. For example:

Table 2: NMR Chemical Shift Differences in Key Regions

Compound Region A (ppm) Region B (ppm) Core Structure Shifts (ppm)
Target Compound Δ 0.2–0.5 Δ 0.3–0.6 Consistent with rapamycin
Rapamycin Reference Reference Reference
Compound 7 () Δ 0.4–0.7 Δ 0.5–0.8 Minor deviations

Mass spectrometry (MS) molecular networking () further highlights that the target compound’s fragmentation pattern (cosine score ≥ 0.85) aligns with tetracyclic diterpenoids, while analogs with bulkier substituents show lower cosine scores (0.6–0.7) due to divergent fragmentation pathways.

Computational Similarity Metrics

Quantitative Structure-Activity Relationship (QSAR) models and similarity indices (e.g., Tanimoto, Dice) evaluate structural and functional overlap:

Table 3: Similarity Metrics vs. Known Analogs

Metric Target vs. Rapamycin Target vs. Analog ()
Tanimoto (MACCS) 0.72 0.65
Dice (Morgan) 0.68 0.58

These scores suggest moderate similarity to rapamycin-derived scaffolds, with lower scores for dichloroethoxycarbonyloxy analogs due to substituent divergence .

Bioactivity and Target Interactions

Bioactivity clustering () associates the target compound with immunosuppressive and antiproliferative activities, akin to rapamycin. However, the TES group may enhance membrane permeability, as inferred from bioactivity profiles of lipophilic analogs.

Table 4: Bioactivity Clustering Based on Structural Proximity

Compound Bioactivity Cluster Key Targets
Target Compound Immunosuppression mTOR, FKBP12
Rapamycin Immunosuppression mTOR, FKBP12
Analog () Antiproliferative Tubulin, Topoisomerase

Biologische Aktivität

The compound (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate is a complex organic molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent. Its structural complexity includes multiple functional groups that contribute to its biological activity:

  • Dioxolane Ring : Contributes to the compound's stability and interaction with biological targets.
  • Acetoxy Groups : Enhance solubility and bioavailability.
  • Tetramethyl and Triethylsilyl Groups : Affect the lipophilicity and pharmacokinetics.

Antitumor Activity

The primary biological activity associated with this compound is its antitumor properties . Studies have shown that it can inhibit the growth of various cancer cell lines by disrupting microtubule dynamics, similar to paclitaxel:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.5Microtubule stabilization
A549 (Lung Cancer)0.3Induction of apoptosis
HeLa (Cervical Cancer)0.4Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent antitumor effects.

  • Microtubule Stabilization : The compound binds to β-tubulin subunits in microtubules, preventing depolymerization and thus stabilizing the mitotic spindle during cell division.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest it may also exhibit anti-inflammatory properties that could support its antitumor effects.

In Vivo Studies

Research has demonstrated the efficacy of this compound in animal models:

  • Study on Tumor Xenografts : Mice bearing human tumor xenografts treated with the compound showed a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Average reduction of 60% after 4 weeks of treatment.

Clinical Relevance

The potential for this compound in clinical settings is underscored by its structural similarity to paclitaxel and its demonstrated biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.